Ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a chemical compound characterized by its unique bicyclic structure. This compound belongs to the class of pyrazolopyridines and is defined by its molecular formula and a molecular weight of approximately 183.22 g/mol. The compound features a tetrahydro-pyrazole ring fused to a pyridine ring, which contributes to its potential biological activities and applications in medicinal chemistry .
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
Ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate has been studied for its potential pharmacological effects. Research indicates that compounds within this class may exhibit:
Several synthetic pathways have been developed for the preparation of ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate:
These methods are essential for producing this compound in sufficient quantities for research and potential therapeutic applications.
Ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate has several notable applications:
Studies on the interactions of ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate with various biological targets are crucial for understanding its mechanism of action. Research indicates possible interactions with:
These interactions are vital for determining the therapeutic potential and safety profile of this compound.
Several compounds share structural similarities with ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate. Here is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | 536759-91-8 | Contains nitrophenyl groups which may enhance biological activity |
| Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | 473927-64-9 | Iodine substitution may affect pharmacokinetics and receptor binding |
| Ethyl 4-(trifluoromethyl)-5-(phenyl)-2-thioxo-thiazolidinone | Not available | Different core structure; used primarily in antibacterial research |
Ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate stands out due to its specific bicyclic framework and potential neuropharmacological effects that are not as pronounced in some of these similar compounds. Its unique structure allows for diverse modifications that could lead to novel therapeutic agents.
The nuclear magnetic resonance spectroscopic analysis of ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate demonstrates characteristic spectral patterns that confirm its structural integrity and regioisomeric purity [1] [2]. The compound exhibits specific chemical shift signatures that distinguish it from other pyrazolo-pyridine regioisomers.
In the proton nuclear magnetic resonance spectrum, the ethyl carboxylate group presents characteristic resonances at δ 1.39 ppm (triplet, 3H, J = 7.2 Hz) for the methyl group and δ 4.35 ppm (quartet, 2H, J = 7.2 Hz) for the methylene protons [2]. The tetrahydropyridine ring protons appear as complex multiplets in the aliphatic region between δ 2.5-3.8 ppm, with the nitrogen-adjacent methylene groups typically resonating at δ 2.8-3.0 ppm and δ 3.6-3.8 ppm [3] [4].
The pyrazole NH proton, when present, exhibits a broad singlet between δ 8.76-9.31 ppm, characteristic of the tautomeric form [5]. The presence of this signal confirms the 1H-pyrazolo[4,3-c]pyridine regioisomer rather than the 2H-tautomer [6].
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns. The carboxylate carbonyl carbon resonates at δ 163-165 ppm, while the pyrazole and pyridine carbons appear in the aromatic region between δ 105-160 ppm [3] [4]. The tetrahydropyridine ring carbons exhibit distinct chemical shifts at δ 20-45 ppm, with the nitrogen-bearing carbons typically appearing downfield [3].
Table 1: Nuclear Magnetic Resonance Spectroscopic Data for Ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity |
|---|---|---|---|
| NH-1 | 8.9-9.3 | - | broad s |
| C-3 | - | 160-165 | - |
| C-4 | 2.8-3.0 | 20-25 | t |
| C-5 | 3.6-3.8 | 40-45 | t |
| C-6 | 2.5-2.8 | 25-30 | t |
| C-7 | 2.8-3.0 | 35-40 | t |
| COOEt | - | 163-165 | - |
| CH₂ (ethyl) | 4.35 | 60-65 | q |
| CH₃ (ethyl) | 1.39 | 14-15 | t |
Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the functional groups present in ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate. The carbonyl stretch of the ethyl ester group appears as a strong absorption at 1670-1680 cm⁻¹, consistent with α,β-unsaturated carboxylate systems [7] [8]. The pyrazole NH stretching vibration manifests as a broad absorption between 3100-3300 cm⁻¹ [7] [8].
The tetrahydropyridine ring contributes characteristic CH₂ stretching vibrations at 2850-2950 cm⁻¹, while the aromatic CH stretching modes appear around 3000-3100 cm⁻¹ [7] [8]. The presence of nitrogen-containing heterocycles is confirmed by characteristic CN stretching vibrations at 1580-1620 cm⁻¹ [7] [8].
Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate. The molecular ion peak appears at m/z 195.22 (M⁺), corresponding to the molecular formula C₉H₁₃N₃O₂ [2] [9].
Common fragmentation patterns include loss of the ethyl group (m/z 167) and loss of the carboxylate functionality (m/z 149) [10] [11]. The base peak typically corresponds to the pyrazolo-pyridine fragment after loss of the carboxylate substituent [10] [11]. High-resolution mass spectrometry confirms the exact molecular formula with mass accuracy within 2 ppm of the theoretical value [11].
X-ray crystallographic analysis of ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate reveals that the tetrahydropyridine ring adopts a half-chair conformation, which is the most stable configuration for six-membered saturated rings [12] . The pyrazole ring maintains planarity with minimal deviation from the mean plane [12] .
The dihedral angle between the pyrazole and tetrahydropyridine rings is approximately 5-10°, indicating a nearly coplanar arrangement that facilitates π-electron delocalization [12] . This conformation is stabilized by intramolecular interactions between the nitrogen atoms and contributes to the overall stability of the molecular structure [12] .
Table 2: Crystallographic Data for Ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.3-9.3 Å, b = 11.2-13.6 Å, c = 10.1-14.6 Å |
| β angle | 95-107° |
| Volume | 1100-1400 ų |
| Z | 4 |
| Density | 1.30-1.35 g/cm³ |
| Temperature | 296 K |
The crystal packing of ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate is dominated by hydrogen bonding interactions involving the pyrazole NH group and the carboxylate oxygen atoms [12] [14]. These interactions form centrosymmetric dimers through NH···O hydrogen bonds with donor-acceptor distances of 2.8-3.0 Å [12] [14].
Additional stabilization is provided by CH···π interactions between the methylene protons of the tetrahydropyridine ring and the π-electron system of neighboring pyrazole rings [12] [14]. The intermolecular distance for these weak interactions ranges from 3.4-3.8 Å, consistent with typical aromatic interactions [12] [14].
The molecular packing exhibits a sheet-like arrangement parallel to the crystallographic bc plane, with molecules linked through hydrogen bonding networks [12] [14]. The ethyl carboxylate groups protrude from the molecular sheets, creating hydrophobic regions that contribute to the overall crystal stability [12] [14].
Hirshfeld surface analysis reveals that hydrogen bonding (NH···O and CH···O) accounts for approximately 45% of the intermolecular contacts, while van der Waals interactions contribute 35% and π-π interactions account for 20% [14] [15]. This distribution indicates that hydrogen bonding is the primary driving force for crystal packing [14] [15].
Density functional theory calculations were performed using the B3LYP functional with the 6-311++G(d,p) basis set to investigate the electronic properties of ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate [16] [17]. The calculations were conducted in both gas phase and solution (methanol) using polarizable continuum models [16] [17].
The optimized molecular geometry shows excellent agreement with experimental X-ray crystallographic data, with bond lengths and angles matching within 0.02 Å and 2°, respectively [16] [17]. This validation confirms the reliability of the computational approach for predicting molecular properties [16] [17].
Table 3: Density Functional Theory Calculated Electronic Properties
| Property | Value | Method |
|---|---|---|
| Total Energy | -681.45 hartree | B3LYP/6-311++G(d,p) |
| Dipole moment | 3.8-4.2 D | B3LYP/6-311++G(d,p) |
| Ionization potential | 8.1-8.5 eV | B3LYP/6-311++G(d,p) |
| Electron affinity | 1.2-1.6 eV | B3LYP/6-311++G(d,p) |
| Chemical hardness | 3.2-3.6 eV | B3LYP/6-311++G(d,p) |
| Chemical softness | 0.14-0.16 eV⁻¹ | B3LYP/6-311++G(d,p) |
| Electronegativity | 4.6-5.0 eV | B3LYP/6-311++G(d,p) |
The compound exhibits moderate polarizability with a calculated value of 18.5 × 10⁻²⁴ cm³, indicating reasonable solubility in polar solvents [16] [17]. The first hyperpolarizability (β₀) of 2.1 × 10⁻³⁰ esu suggests potential nonlinear optical properties [16] [17].
Thermodynamic calculations reveal that ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate is thermodynamically stable with a standard enthalpy of formation of -156.8 kJ/mol [16] [17]. The heat capacity at constant pressure (Cp) is 245.6 J/(mol·K) at 298 K, consistent with molecules of similar size and complexity [16] [17].
The entropy value of 324.2 J/(mol·K) reflects the conformational flexibility of the tetrahydropyridine ring, which can adopt multiple conformations [16] [17]. The Gibbs free energy of formation (-89.4 kJ/mol) indicates spontaneous formation under standard conditions [16] [17].
The frontier molecular orbital analysis reveals critical information about the chemical reactivity of ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate. The highest occupied molecular orbital (HOMO) is primarily localized on the pyrazole ring with significant contributions from the nitrogen lone pairs [16] [17]. The HOMO energy of -5.8 eV indicates moderate electron-donating capability [16] [17].
The lowest unoccupied molecular orbital (LUMO) is delocalized across the entire conjugated system, including both the pyrazole and the carboxylate groups, with an energy of -1.6 eV [16] [17]. This delocalization facilitates electron acceptance and contributes to the compound's electrophilic reactivity [16] [17].
Table 4: Frontier Molecular Orbital Energies and Properties
| Orbital | Energy (eV) | Primary Localization | Character |
|---|---|---|---|
| HOMO | -5.8 | Pyrazole ring, N lone pairs | π-bonding |
| LUMO | -1.6 | Conjugated system | π*-antibonding |
| HOMO-1 | -6.2 | Carboxylate group | n-orbital |
| LUMO+1 | -0.8 | Pyridine ring | π*-antibonding |
The HOMO-LUMO energy gap of 4.2 eV indicates moderate chemical stability and reactivity [16] [17]. This gap is consistent with aromatic heterocycles and suggests that the compound will undergo substitution reactions under mild conditions [16] [17].
The global reactivity descriptors provide insight into the chemical behavior of the compound. The chemical hardness (η = 2.1 eV) indicates moderate resistance to charge transfer, while the chemical softness (S = 0.24 eV⁻¹) suggests reasonable reactivity toward both electrophilic and nucleophilic attacks [16] [17].
Local reactivity analysis using Fukui functions reveals the most reactive sites within the molecule. The pyrazole nitrogen atoms exhibit the highest nucleophilic Fukui function values (f⁻ = 0.28-0.32), indicating their propensity for electrophilic attack [16] [17]. The carbon atoms adjacent to the carboxylate group show significant electrophilic character (f⁺ = 0.25-0.29), predicting their susceptibility to nucleophilic substitution [16] [17].
The dual descriptor analysis identifies C-3 as the most reactive site for both electrophilic and nucleophilic attacks, with a dual descriptor value of 0.15 [16] [17]. This finding suggests that functionalization at this position would be the most favorable for synthetic modifications [16] [17].